6-Ethynyl-1H-indazol-3-amine
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Overview
Description
6-Ethynyl-1H-indazol-3-amine is a chemical compound belonging to the indazole family, characterized by its unique structure that includes an ethynyl group attached to the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethynyl-1H-indazol-3-amine typically involves multiple steps, starting with the preparation of the indazole core. One common method is the cyclization of o-aminobenzonitrile derivatives under acidic conditions to form the indazole ring. Subsequent functionalization introduces the ethynyl group at the 6-position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Ethynyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form ethynyl derivatives.
Reduction: Reduction reactions can be performed to modify the indazole core.
Substitution: The compound can participate in nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution reactions often involve nucleophiles like alkyl halides or amines.
Major Products Formed: The major products from these reactions include various substituted indazoles and ethynyl derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-Ethynyl-1H-indazol-3-amine has shown promise in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in targeting specific diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-ethynyl-1H-indazol-3-amine exerts its effects involves interactions with molecular targets and pathways. For example, in anticancer applications, the compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1H-indazole-3-amine
6-aminobenzimidazole
1H-indazole-6-amine
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6-ethynyl-1H-indazol-3-amine |
InChI |
InChI=1S/C9H7N3/c1-2-6-3-4-7-8(5-6)11-12-9(7)10/h1,3-5H,(H3,10,11,12) |
InChI Key |
BKQIAVFQXSTVQN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C(=NN2)N |
Origin of Product |
United States |
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